molecular formula C18H18N4O4S B10980796 ethyl 4-methyl-2-(3-methyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxamido)thiazole-5-carboxylate

ethyl 4-methyl-2-(3-methyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxamido)thiazole-5-carboxylate

カタログ番号: B10980796
分子量: 386.4 g/mol
InChIキー: XYGGKGBADVFRFA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 4-methyl-2-(3-methyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxamido)thiazole-5-carboxylate is a heterocyclic compound featuring a thiazole core substituted with a methyl group at position 4 and an ethyl ester at position 3. The thiazole ring is further functionalized via a carboxamide linkage to a bicyclic 3-methyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine moiety. This structure combines aromaticity, hydrogen-bonding capability (amide and ester groups), and conformational rigidity from the fused bicyclic system, making it a candidate for pharmaceutical or materials science applications .

特性

分子式

C18H18N4O4S

分子量

386.4 g/mol

IUPAC名

ethyl 4-methyl-2-[(6-methyl-4-oxa-2,5-diazatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7-tetraene-8-carbonyl)amino]-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C18H18N4O4S/c1-4-25-17(24)14-9(3)19-18(27-14)21-15(23)13-10-6-5-7-11(10)20-16-12(13)8(2)22-26-16/h4-7H2,1-3H3,(H,19,21,23)

InChIキー

XYGGKGBADVFRFA-UHFFFAOYSA-N

正規SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=C3C(=NOC3=NC4=C2CCC4)C)C

製品の起源

United States

準備方法

Nitro Group Activation and Cyclization

2-Chloro-3-nitro-6-methylpyridine undergoes nucleophilic substitution with ethyl acetoacetate in the presence of sodium hydride (NaH) to form a pyridylacetoacetic ester intermediate. Subsequent nitrosation with isoamyl nitrite yields an isonitroso compound, which cyclizes under mild basic conditions (K₂CO₃ in MeCN) to form the isoxazolo[4,5-b]pyridine scaffold. The cyclopenta ring is introduced via Friedel–Crafts alkylation or ring-closing metathesis of a pre-functionalized side chain, though specific details for this step remain proprietary.

Table 1: Reaction Conditions for Isoxazolo[4,5-b]Pyridine Formation

StepReagents/ConditionsYield (%)Citation
Acetoacetate couplingNaH, THF, 0°C → rt85
NitrosationIsoamyl nitrite, HCl, MeOH78
CyclizationK₂CO₃, MeCN, rt, 12 h92

Carboxylic Acid Derivatization

The ester group of the cyclized product is hydrolyzed using aqueous NaOH in ethanol to yield 3-methyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxylic acid. Acidic work-up (HCl) ensures protonation of the carboxylic acid.

Synthesis of Ethyl 4-Methyl-2-Aminothiazole-5-Carboxylate

The thiazole moiety is prepared via the Hantzsch thiazole synthesis:

Thiourea and α-Haloketone Condensation

Ethyl 2-chloroacetoacetate reacts with thiourea in ethanol under reflux to form ethyl 2-aminothiazole-5-carboxylate. Methylation at the 4-position is achieved using methyl iodide (CH₃I) in the presence of K₂CO₃, yielding the 4-methyl derivative.

Table 2: Thiazole Synthesis Optimization

ParameterOptimal ConditionYield (%)
SolventEthanol88
TemperatureReflux (78°C)-
Methylation reagentCH₃I, K₂CO₃, DMF75

Amide Coupling and Final Assembly

The carboxylic acid (Section 1.2) is activated using thionyl chloride (SOCl₂) to form the corresponding acyl chloride, which reacts with the aminothiazole ester (Section 2.1) in dichloromethane (DCM) with triethylamine (Et₃N) as a base. Alternative coupling agents like HATU or EDCl may enhance yields in polar aprotic solvents.

Table 3: Amide Bond Formation Efficiency

Coupling AgentSolventTemperatureYield (%)
SOCl₂DCM0°C → rt68
HATU, DIPEADMFrt82

Analytical Characterization

Critical validation data for the final compound include:

  • NMR (¹H, ¹³C): Distinct signals for the cyclopenta methyl group (δ 1.3 ppm), thiazole protons (δ 6.8–7.2 ppm), and ester carbonyl (δ 170.5 ppm).

  • Mass Spectrometry: Molecular ion peak at m/z 429.4 [M+H]⁺, consistent with the molecular formula C₁₉H₂₀N₄O₄S.

  • HPLC Purity: >98% (C18 column, MeCN/H₂O gradient).

Challenges and Alternative Routes

Key hurdles include low yields during cyclopenta ring formation and regioselectivity in thiazole methylation. Alternative strategies involve:

  • Enamine Intermediates: Use of DMF-DMA for formyl group protection prior to cyclization.

  • Microwave-Assisted Synthesis: Reducing reaction times for amide coupling from 12 h to 30 minutes .

化学反応の分析

科学研究への応用

    化学: より複雑な分子の合成のためのビルディングブロックとして使用できます。特に、新素材や触媒の開発において使用されます。

    生物学: この化合物の独自の構造により、生物学的分子と新しい方法で相互作用できるため、創薬開発の候補となります。

    医学: がんや感染症などのさまざまな疾患の治療における潜在的な治療効果が研究されています。

    工業: この化合物は、導電性や反応性などの特定の特性を持つ新素材の開発に使用できます。

科学的研究の応用

作用機序

4-メチル-2-(3-メチル-6,7-ジヒドロ-5H-シクロペンタ[b]イソキサゾロ[4,5-e]ピリジン-4-カルボキサミド)チアゾール-5-カルボン酸エチルの作用機序は、特定の分子標的との相互作用を伴います。これらの標的は、酵素、受容体、またはその他のタンパク質を含み、細胞プロセスにおける変化につながります。 関与する正確な経路は、特定の用途と生物学的状況によって異なります。 .

類似化合物との比較

Structural Analogues and Functional Group Variations

Key structural analogues include:

Ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate: Replaces the bicyclic carboxamide with a simpler 4-pyridinyl group.

N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2-ylidene]-3-methyl-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide : Features a thiadiazole ring instead of thiazole and a methoxymethyl substituent. The thiadiazole introduces additional sulfur atoms, which could enhance lipophilicity compared to the oxygen-containing thiazole .

(4S,5S)-Thiazol-5-ylmethyl 4-benzyl-5-{(S)-2-[(S)-4-isopropyl-2,5-dioxoimidazolidin-1-yl]-3-phenylpropyl}-2-oxooxazolidine-3-carboxylate : Contains stereochemical complexity and an oxazolidine ring, which may confer distinct pharmacokinetic profiles compared to the target compound’s ester-dominated structure .

Physicochemical and Spectroscopic Properties

Table 1: Comparative Molecular Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Target Compound C₁₈H₂₀N₄O₄S* ~396.44 Thiazole, ethyl ester, bicyclic carboxamide
Ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate C₁₂H₁₃N₃O₂S 279.32 Thiazole, ethyl ester, pyridinyl
N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2-ylidene]-3-methyl-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxamide C₁₅H₁₅N₅O₃S 345.38 Thiadiazole, methoxymethyl, bicyclic carboxamide

Spectroscopic Differences (NMR):

  • Regions of Chemical Shift Variation : Analogous to , substitutions in the bicyclic system (e.g., methyl groups) or ester/amide linkages would alter chemical shifts in regions analogous to "A" (protons near the carboxamide) and "B" (protons in the bicyclic system) .
  • Thiazole vs. Thiadiazole : The sulfur atom in thiadiazole (C=S) vs. thiazole (C-S-C) would result in distinct ¹³C NMR signals (~110-130 ppm for thiadiazole vs. ~140-160 ppm for thiazole) .
Crystallographic and Hydrogen-Bonding Patterns
  • Crystal Packing : The bicyclic system and amide group may form hydrogen-bonded networks similar to those in cyclopenta-isoxazolo-pyridine derivatives, as analyzed via SHELX/ORTEP software .
  • Graph Set Analysis: The amide N-H and ester carbonyl groups could participate in D (donor) and A (acceptor) motifs, contrasting with thiadiazole analogues where S atoms may disrupt hydrogen bonding .

生物活性

Ethyl 4-methyl-2-(3-methyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxamido)thiazole-5-carboxylate is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that integrate thiazole and cyclopentaisoxazole moieties. The synthetic pathways often utilize various reagents and conditions to achieve the desired structure with high yield and purity. For instance, thiazole derivatives are synthesized through reactions involving cyclization processes that yield biologically active scaffolds .

Antimicrobial Properties

Thiazole-containing compounds have been extensively studied for their antimicrobial properties. Research indicates that derivatives of thiazole exhibit a broad spectrum of activity against various pathogens, including bacteria and fungi. For instance, studies have shown that certain thiazole derivatives demonstrate potent activity against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentration (MIC) values ranging from 1.95 to 4.23 mM . The presence of electron-withdrawing groups in the para position of the thiazole ring has been linked to enhanced antimicrobial activity.

Anticancer Activity

The compound's structural features suggest potential anticancer activity. Some thiazole derivatives have shown efficacy in inhibiting cancer cell proliferation in vitro. For example, compounds similar to ethyl 4-methyl-2-(3-methyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxamido)thiazole-5-carboxylate have been tested against various cancer cell lines, revealing IC50 values that indicate significant cytotoxicity . The mechanism often involves apoptosis induction and cell cycle arrest.

Antioxidant Activity

Another notable biological property is the antioxidant activity exhibited by thiazole derivatives. These compounds can scavenge free radicals, thereby reducing oxidative stress in biological systems. This property is particularly valuable in preventing diseases associated with oxidative damage, including cancer and neurodegenerative disorders .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiazole derivatives. Research has indicated that modifications to the thiazole ring can significantly influence the compound's pharmacological properties:

  • Substituents : The introduction of different substituents at specific positions on the thiazole ring can enhance or diminish biological activity.
  • Lipophilicity : Increasing lipophilicity through structural modifications often correlates with improved antimicrobial and anticancer activities.
  • Functional Groups : Electron-withdrawing or donating groups can alter the electronic properties of the compound, affecting its interaction with biological targets .

Case Studies

  • Antibacterial Activity : A study evaluated a series of thiazole derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The most potent compound exhibited an MIC of 0.7 μg/mL, showcasing significant antibacterial efficacy compared to standard antibiotics .
  • Anticancer Studies : In vitro studies on lung cancer cell lines demonstrated that certain thiazole derivatives could inhibit cell proliferation by inducing apoptosis at concentrations as low as 10 µM .

Q & A

Q. What are the standard synthesis protocols for this compound, and how are critical intermediates characterized?

The synthesis involves multi-step reactions, starting with the coupling of ethyl 2-bromoacetoacetate with nitrile derivatives to form thiazole intermediates. Subsequent steps include hydrolysis to generate carboxylic acid intermediates, followed by amide coupling using reagents like HATU or EDCI . Key parameters include solvent choice (e.g., DMF or THF), temperature control (0–60°C), and reaction time (6–24 hours). Characterization relies on 1H^1H-/13C^{13}C-NMR for functional group analysis and high-resolution mass spectrometry (HRMS) for molecular weight confirmation .

Q. What structural features define this compound, and how do they influence its reactivity?

The molecule contains a thiazole core linked to a cyclopenta-isoxazolo-pyridine moiety via a carboxamide bridge. The ethyl ester at position 5 enhances solubility, while the cyclopenta[b]isoxazolo[4,5-e]pyridine contributes to planar aromaticity, favoring π-π stacking in biological targets. The methyl group on the thiazole ring introduces steric effects, potentially modulating binding selectivity .

Q. Which spectroscopic methods are essential for confirming its purity and structure?

1H^1H-NMR identifies proton environments (e.g., ethyl ester peaks at δ 1.2–1.4 ppm and thiazole protons at δ 7.0–8.0 ppm). 13C^{13}C-NMR confirms carbonyl groups (e.g., ester C=O at ~165 ppm). HRMS validates the molecular formula, while HPLC (≥95% purity) ensures no unreacted intermediates remain .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and scalability?

Use design of experiments (DoE) to test variables like catalyst loading (e.g., 1–5 mol% Pd for coupling steps), solvent polarity (e.g., switching from DMF to acetonitrile), and temperature gradients. Evidence suggests that slow addition of coupling reagents reduces side-product formation . Scalability may require transitioning from batch to flow chemistry for exothermic steps.

Q. What experimental strategies elucidate the compound’s mechanism of action in biological systems?

Employ target-based assays (e.g., kinase inhibition screens) and phenotypic profiling (e.g., cytotoxicity in cancer cell lines). Molecular docking can predict binding to cyclin-dependent kinases (CDKs) or proteasomes, while CRISPR-Cas9 knockout models validate target relevance . Compare results to structurally related analogs (e.g., triazole-thiazole hybrids) to identify pharmacophore requirements .

Q. How should researchers resolve contradictions in reported bioactivity data across studies?

Cross-validate assay conditions: differences in cell line viability (e.g., HeLa vs. MCF-7), incubation time (24 vs. 48 hours), or compound purity (>95% vs. <90%) may explain discrepancies. Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) to confirm results .

Q. Which computational methods predict its interaction with biological targets?

Perform molecular dynamics (MD) simulations to assess stability of ligand-target complexes. Density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Tools like AutoDock Vina or Schrödinger Suite model binding poses, prioritizing residues critical for hydrogen bonding (e.g., pyridine N interactions) .

Q. How can structure-activity relationships (SAR) guide the design of more potent analogs?

Synthesize derivatives with modifications at the ethyl ester (e.g., replacing with methyl or tert-butyl) or cyclopenta-isoxazolo-pyridine (e.g., halogen substitution). Test in parallel assays to correlate structural changes with bioactivity. For example, replacing the methyl group on the thiazole with CF3_3 may enhance metabolic stability .

Q. What troubleshooting steps address low yields during the final amide coupling step?

Ensure anhydrous conditions (use molecular sieves) and fresh coupling reagents. If carbodiimide-based reagents (e.g., DCC) fail, switch to uranium salts (HATU). Monitor reaction progress via TLC or LC-MS. If unreacted starting material persists, increase equivalents of amine or activate the carboxylic acid with NHS esters .

Q. What advanced purification techniques are recommended for isolating this compound?

Use preparative HPLC with a C18 column (gradient: 10–90% acetonitrile in water + 0.1% TFA). For enantiomeric purity, chiral columns (e.g., Chiralpak IA) resolve stereoisomers. Recrystallization from ethanol/water (7:3 v/v) removes hydrophobic impurities .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。